2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL
Description
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-4,8H2,1H3 |
InChI Key |
YVAJCRXLDZAPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves the following key steps:
- Formation of the 3-methyl-1H-pyrazole core.
- Introduction of the aminomethyl group at the 4-position of the pyrazole ring.
- Attachment or functionalization of the ethan-1-ol side chain.
Pyrazole Ring Formation
The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds such as acetylacetone. For example, hydrazino compounds react with acetylacetone under reflux in ethanol with catalytic acid to form 3-methylpyrazole intermediates. This step is well-documented in pyrazole chemistry literature and supported by analogous procedures described in antiviral compound syntheses.
Aminomethyl Group Introduction
The aminomethyl substitution at the 4-position of the pyrazole ring is typically introduced via nucleophilic substitution or reductive amination strategies. A common approach involves reacting the pyrazole intermediate bearing a suitable leaving group (e.g., halomethyl) with ammonia or primary amines to yield the aminomethyl derivative. Alternatively, formaldehyde and ammonia can be used in a Mannich-type reaction to install the aminomethyl group on the pyrazole ring.
Attachment of Ethan-1-ol Side Chain
The ethan-1-ol moiety can be introduced by alkylation of the pyrazole nitrogen with 2-bromoethanol or related haloalkanols under basic conditions. This alkylation typically requires a base such as potassium carbonate or sodium hydride in an aprotic solvent, facilitating nucleophilic substitution at the haloalkane to yield the N-substituted pyrazole ethanol derivative.
- A patent describing related pyrazole derivatives outlines the use of protecting groups (e.g., 9-fluorenylmethyl carbamate) during multi-step synthesis to improve selectivity and yield.
- The use of Lawesson’s reagent for cyclization steps in pyrazole-related compounds has been reported to enhance ring closure efficiency.
- Reaction monitoring by HPLC and temperature-controlled crystallization steps are critical for obtaining high purity and yield, as demonstrated in analogous pyrazole compound preparations.
- Industrial scale synthesis benefits from continuous flow reactors and precise control of reaction parameters such as temperature, pH, and reagent stoichiometry to optimize yield and reproducibility.
- Spectroscopic characterization (FT-IR, NMR) confirms the formation of the pyrazole ring and aminomethyl substitution, with characteristic IR bands near 1680 cm⁻¹ indicating pyrazole C=N stretching.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
- 2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride Structure: Lacks the 3-methyl group on the pyrazole ring.
- Molecular formula: C6H10N2O Molecular weight: 126.16 (estimated) Key difference: Absence of the aminomethyl group limits its utility in targeting amine-binding enzymes.
Aminoalkyl Chain Modifications
- 2-[4-(3-Aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol Structure: Features a longer aminopropyl chain instead of aminomethyl. Molecular formula: C10H18N3O Molecular weight: 196.27 (estimated) Key difference: Extended alkyl chain may enhance lipophilicity and membrane permeability.
Ethanol Linker Replacements
- 2-[5-Amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol Structure: Substituted with a 4-methoxyphenyl group at position 3 and an amino group at position 5.
Physicochemical and Functional Comparisons
Biological Activity
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 2174002-45-8
- Molecular Formula : C₇H₁₄N₃O
- Molecular Weight : 155.20 g/mol
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been investigated in various contexts, particularly their antiviral and antibacterial properties.
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives as HIV inhibitors. In particular, compounds with similar structures have shown significant activity against HIV-1 replication. For example, a study reported that certain pyrazolic compounds exhibited non-toxic and dose-dependent antiviral effects, indicating potential for further development in HIV therapy .
Antibacterial Activity
Pyrazole derivatives have also been evaluated for their antibacterial properties. A systematic review found that several pyrazole-based compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Aminomethyl | 4 | Enhances antiviral activity |
| Methyl | 3 | Improves solubility and permeability |
| Hydroxyl | 1 | Increases antibacterial properties |
This table summarizes how different modifications can enhance or reduce the biological efficacy of the compound.
Case Studies
- Antiviral Efficacy : A study conducted by Calvez et al. explored a series of pyrazole derivatives for their ability to inhibit HIV replication. The findings indicated that certain structural modifications led to enhanced efficacy against viral strains resistant to standard therapies .
- Antibacterial Screening : Another investigation assessed the antibacterial activity of various pyrazole derivatives using the agar disc-diffusion method against pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones for several compounds, suggesting strong antibacterial potential .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
| Property | Value |
|---|---|
| Solubility | High |
| Membrane Permeability | Good |
| Plasma Stability | Excellent |
| Metabolic Stability | Moderate |
These properties suggest that this compound could be a viable candidate for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
